molecular formula C11H12N4O B14866263 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine

Cat. No.: B14866263
M. Wt: 216.24 g/mol
InChI Key: SIBAEIHCQJTKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with a hydrazine derivative to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. It can interact with biological targets such as enzymes and receptors, leading to the development of new therapeutic agents for diseases like cancer and infectious diseases .

Industry

In industry, this compound is used in the formulation of agrochemicals and pesticides. Its ability to modulate biological pathways makes it effective in controlling pests and enhancing crop yield .

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The compound may also interact with receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and pyridinyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C11H12N4O/c12-9(8-2-1-5-13-6-8)11-14-10(15-16-11)7-3-4-7/h1-2,5-7,9H,3-4,12H2

InChI Key

SIBAEIHCQJTKGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(C3=CN=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.